molecular formula C15H16F3NO4 B11815633 (2R,3S)-1-phenylmethoxycarbonyl-3-(trifluoromethyl)piperidine-2-carboxylic acid

(2R,3S)-1-phenylmethoxycarbonyl-3-(trifluoromethyl)piperidine-2-carboxylic acid

Cat. No.: B11815633
M. Wt: 331.29 g/mol
InChI Key: NGJWSVHXSWUMJW-NWDGAFQWSA-N
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Description

(2R,3S)-1-phenylmethoxycarbonyl-3-(trifluoromethyl)piperidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a trifluoromethyl group, and a phenylmethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-phenylmethoxycarbonyl-3-(trifluoromethyl)piperidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-1-phenylmethoxycarbonyl-3-(trifluoromethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylmethoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,3S)-1-phenylmethoxycarbonyl-3-(trifluoromethyl)piperidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,3S)-1-phenylmethoxycarbonyl-3-(trifluoromethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The piperidine ring may facilitate binding to receptors or other biological targets, leading to various biochemical effects .

Properties

Molecular Formula

C15H16F3NO4

Molecular Weight

331.29 g/mol

IUPAC Name

(2R,3S)-1-phenylmethoxycarbonyl-3-(trifluoromethyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C15H16F3NO4/c16-15(17,18)11-7-4-8-19(12(11)13(20)21)14(22)23-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,20,21)/t11-,12+/m0/s1

InChI Key

NGJWSVHXSWUMJW-NWDGAFQWSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C(F)(F)F

Canonical SMILES

C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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